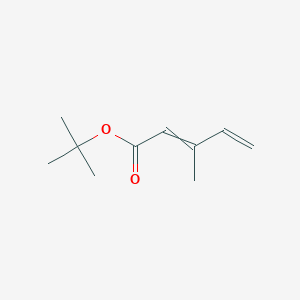
tert-Butyl 3-methylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-methylpenta-2,4-dienoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 3-methylpenta-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methylpenta-2,4-dienoate typically involves the esterification of 3-methylpenta-2,4-dienoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-methylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-methylpenta-2,4-dienoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.
Industry: In the industrial sector, this compound can be used as a solvent or as an additive in the formulation of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methylpenta-2,4-dienoate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The pathways involved in these reactions typically include the formation of tetrahedral intermediates and subsequent breakdown to yield the final products.
Comparison with Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
Methyl 3-methylpenta-2,4-dienoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 3-methylpenta-2,4-dienoate: Similar structure but with an ethyl ester group.
Uniqueness: tert-Butyl 3-methylpenta-2,4-dienoate is unique due to the presence of both a tert-butyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and industrial uses.
Properties
CAS No. |
61685-12-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-6-8(2)7-9(11)12-10(3,4)5/h6-7H,1H2,2-5H3 |
InChI Key |
KHKFJWWKHUONSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















